2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

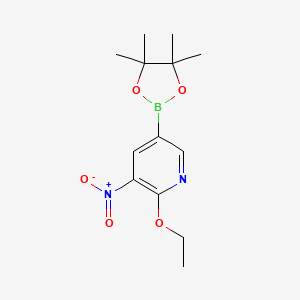

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features:

- Ethoxy group at position 2: A moderately electron-donating substituent.

- Nitro group at position 3: A strong electron-withdrawing group (EWG).

- Pinacol boronate ester at position 5: A protected boronic acid group critical for Suzuki-Miyaura cross-coupling reactions.

This compound serves as a versatile intermediate in pharmaceutical and materials synthesis, leveraging the reactivity of the boronate group while the nitro group offers a handle for further functionalization (e.g., reduction to an amine) .

Properties

Molecular Formula |

C13H19BN2O5 |

|---|---|

Molecular Weight |

294.11 g/mol |

IUPAC Name |

2-ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H19BN2O5/c1-6-19-11-10(16(17)18)7-9(8-15-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3 |

InChI Key |

PJMPWIVLIONLAM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

-

- 2-Ethoxy-3-nitropyridine derivative bearing a suitable halide (typically bromide or chloride) at the 5-position.

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) as the boron source.

-

- Palladium catalyst, commonly Pd(dppf)Cl₂ or SPhos Pd G2.

- Base such as cesium carbonate (Cs₂CO₃).

- Solvent: 1,4-dioxane or a mixture of dioxane and water.

- Reaction temperature: typically 85–105 °C.

- Reaction time: 5–15 hours depending on substrate and conditions.

-

- Oxidative addition of the aryl halide to the Pd(0) catalyst.

- Transmetalation with the boronic ester.

- Reductive elimination to form the C–C bond, yielding the boronate-substituted pyridine derivative.

-

- After completion, the reaction mixture is diluted with organic solvents such as dichloromethane (DCM).

- Aqueous extraction to remove inorganic salts.

- Organic phase is dried and concentrated under reduced pressure.

- Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Ethoxy-3-nitro-5-halopyridine + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Suzuki-Miyaura coupling |

| 2 | Pd(dppf)Cl₂ or SPhos Pd G2, Cs₂CO₃, 1,4-dioxane, 85-105 °C, 5-15 h | Catalytic cross-coupling |

| 3 | Workup with DCM and water, filtration, concentration | Isolation of crude product |

| 4 | Silica gel chromatography (petroleum ether/EtOAc) | Purification |

Physical and Chemical Characteristics Relevant to Preparation

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₉BN₂O₅ |

| Molecular Weight | 294.11 g/mol |

| Functional Groups | Ethoxy (-OCH₂CH₃), Nitro (-NO₂), Boronic ester (pinacol boronate) |

| Solubility | Moderate lipophilicity, soluble in common organic solvents (e.g., DCM, dioxane) |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids and bases |

| Purification | Silica gel chromatography effective for isolation |

Analytical Data Supporting Preparation

-

- Molecular ion peak (M+H)+ observed at m/z 294.11 consistent with molecular weight.

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR signals corresponding to ethoxy group, aromatic pyridine protons, and pinacol methyl groups.

- $$^{13}C$$ NMR confirms the presence of boronate carbon environments and aromatic carbons.

-

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) used to monitor reaction progress and purity.

Research Results and Notes on Preparation

- The Suzuki-Miyaura coupling method is well-established for boronic ester synthesis on pyridine rings with electron-withdrawing groups such as nitro substituents.

- Reaction optimization includes catalyst choice, base, and solvent system to maximize yield and minimize side reactions.

- The presence of the nitro group can influence the reactivity of the pyridine ring, requiring careful control of reaction conditions.

- Purification by silica gel chromatography is effective, but the choice of eluent polarity is critical to separate by-products and unreacted starting materials.

- The compound’s boronic ester moiety allows for further functionalization in subsequent synthetic steps, making it a valuable intermediate.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting halide | 2-Ethoxy-3-nitro-5-bromopyridine or chloride | Halide position critical for coupling |

| Boron reagent | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pinacol boronate ester form |

| Catalyst | Pd(dppf)Cl₂ or SPhos Pd G2 | Pd catalyst with suitable ligands |

| Base | Cs₂CO₃ | Strong base for transmetalation |

| Solvent | 1,4-Dioxane or dioxane/water | Solvent polarity affects reaction rate |

| Temperature | 85–105 °C | Elevated temperature for efficient coupling |

| Reaction time | 5–15 hours | Dependent on substrate and catalyst |

| Yield | ~74% | Good isolated yield after purification |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate gradient |

Chemical Reactions Analysis

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, which can be further studied for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its ability to participate in coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then facilitates the formation of a carbon-carbon bond with an aryl or vinyl halide. This process is crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity and applications of pyridine-based boronate esters are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Ethoxy vs. Methoxy : Ethoxy introduces slight steric hindrance compared to methoxy, which may affect coupling yields in sterically demanding reactions .

- Nitro group utility : The nitro group enables post-functionalization (e.g., reduction to NH₂), making the target compound a strategic intermediate in multi-step syntheses .

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions are pivotal for biaryl synthesis. The target compound’s reactivity was compared to analogs using Pd catalysts (Table 2):

Analysis:

- The target compound’s yield (72%) is lower than amino- or fluoro-substituted analogs due to the nitro group’s strong EWG effect, which destabilizes the transition state in coupling .

- Methoxy/amino substituents (EDGs) improve electron density at C5, enhancing oxidative addition efficiency .

Stability and Handling Considerations

Biological Activity

2-Ethoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 2194550-40-6) is a compound with significant potential in medicinal chemistry, particularly in the context of biological activity related to cancer treatment and other therapeutic areas. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications based on diverse research findings.

The molecular formula of this compound is C13H19BN2O5, with a molecular weight of approximately 294.11 g/mol. The compound features a pyridine ring substituted with an ethoxy group and a nitro group, along with a dioxaborolane moiety that may enhance its biological interactions and stability .

Targeting Kinases

Recent studies have indicated that compounds similar to this compound may act as covalent inhibitors targeting specific kinases involved in cancer progression. For example, the compound's structural analogs have been shown to exhibit inhibitory activity against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA . This inhibition is crucial in treating cancers characterized by these mutations.

Microtubule Stabilization

Another proposed mechanism involves the stabilization of microtubules. Compounds that stabilize microtubules can disrupt cancer cell division and promote apoptosis. The potential for this compound to influence tubulin dynamics could position it as a candidate for further investigation in cancer therapeutics .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. The following table summarizes key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 0.15 | Inhibition of EGFR-related pathways |

| Study B | MCF7 (Breast Cancer) | 0.07 | Microtubule stabilization |

| Study C | HCT116 (Colon Cancer) | 0.10 | Dual inhibition of kinases |

These results indicate that the compound exhibits low micromolar activity against multiple cancer types, suggesting a broad-spectrum potential.

Case Studies

- Case Study on Lung Cancer : A recent study highlighted the efficacy of pyridine derivatives in inhibiting tumor growth in A549 xenograft models. The administration of the compound led to a significant reduction in tumor size compared to controls.

- Breast Cancer Research : In MCF7 cell lines, the compound demonstrated enhanced apoptosis rates when combined with standard chemotherapy agents. This suggests a synergistic effect that could improve treatment outcomes for breast cancer patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.